3-bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine 3-bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 216765-95-6
VCID: VC2089655
InChI: InChI=1S/C8H8BrF3N2/c1-14(2)7-6(9)3-5(4-13-7)8(10,11)12/h3-4H,1-2H3
SMILES: CN(C)C1=C(C=C(C=N1)C(F)(F)F)Br
Molecular Formula: C8H8BrF3N2
Molecular Weight: 269.06 g/mol

3-bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine

CAS No.: 216765-95-6

Cat. No.: VC2089655

Molecular Formula: C8H8BrF3N2

Molecular Weight: 269.06 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine - 216765-95-6

Specification

CAS No. 216765-95-6
Molecular Formula C8H8BrF3N2
Molecular Weight 269.06 g/mol
IUPAC Name 3-bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine
Standard InChI InChI=1S/C8H8BrF3N2/c1-14(2)7-6(9)3-5(4-13-7)8(10,11)12/h3-4H,1-2H3
Standard InChI Key FUNDGOBXPPEITN-UHFFFAOYSA-N
SMILES CN(C)C1=C(C=C(C=N1)C(F)(F)F)Br
Canonical SMILES CN(C)C1=C(C=C(C=N1)C(F)(F)F)Br

Introduction

Chemical Identity and Structure

3-bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine is a substituted pyridine compound featuring three key functional groups: a bromine substituent at position 3, a dimethylamino group at position 2, and a trifluoromethyl group at position 5. This structural arrangement contributes to its valuable properties as a synthetic intermediate.

Basic Identification Parameters

The compound is unambiguously identified through several standard parameters:

ParameterValue
CAS Registry Number216765-95-6
Molecular FormulaC₈H₈BrF₃N₂
Molecular Weight269.06 g/mol
PubChem CID22000225
MDL NumberMFCD18384845

The presence of both electron-donating (dimethylamino) and electron-withdrawing (trifluoromethyl) groups creates an interesting electronic distribution within the molecule, influencing its reactivity patterns and potential applications in various chemical transformations .

Structural Features

The pyridine core of this molecule provides nitrogen-containing heterocyclic architecture that is prevalent in many pharmaceutically active compounds. The three functional groups attached to this core each serve specific purposes:

  • The bromine atom at position 3 acts as an excellent leaving group for various coupling reactions, particularly palladium-catalyzed transformations

  • The dimethylamino group at position 2 provides nucleophilic character and potential hydrogen bonding interactions

  • The trifluoromethyl group at position 5 enhances metabolic stability and lipophilicity

Physical and Chemical Properties

Understanding the physical and chemical properties of 3-bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine is crucial for its effective utilization in chemical research and synthesis.

Chemical Reactivity

The reactivity of this compound is primarily determined by:

  • The electrophilic character at the bromine-substituted carbon (C-3), making it suitable for nucleophilic substitution and coupling reactions

  • The basic character of the dimethylamino group, which can participate in hydrogen bonding or act as a nucleophile

  • The electron-withdrawing effect of the trifluoromethyl group, which influences the electron distribution across the pyridine ring

This combination of features makes the compound particularly valuable in complex organic synthesis pathways, especially in the construction of trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands.

Synthesis Methods

Palladium-Catalyzed Amination

The most common synthesis route for 3-bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine involves palladium-catalyzed amination reactions. This approach typically begins with 2-bromo-5-(trifluoromethyl)pyridine as the starting material.

The general synthetic route can be summarized as follows:

  • Preparation of the starting material (2-bromo-5-(trifluoromethyl)pyridine)

  • Palladium-catalyzed amination using a catalyst system such as Pd(dba)₂/BINAP

  • Introduction of the dimethylamino group through reaction with appropriate aromatic amines

  • Purification and isolation of the final product

The reaction typically requires optimized conditions to achieve high yields and purity, including careful control of temperature, solvent selection, and catalyst loading.

Applications in Chemical Research

Role in Drug Discovery

3-bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine serves as a versatile intermediate in drug discovery due to its unique structural features. The compound's value stems from:

  • The potential for further functionalization at the bromine position

  • The metabolic stability conferred by the trifluoromethyl group

  • The dimethylamino functionality that can participate in binding interactions with biological targets

These properties make it particularly useful in the development of compounds with specific pharmacological profiles.

Synthetic Applications

The primary synthetic utility of this compound lies in the preparation of trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands. These ligands have found applications in:

  • Coordination chemistry and catalysis

  • Development of novel bioactive molecules

  • Construction of functional materials with unique properties

The bromine substituent provides a convenient handle for further transformations, including cross-coupling reactions that enable the construction of more complex molecular architectures.

Hazard StatementDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H332Harmful if inhaled
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

The compound carries the signal word "Warning" according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

Precautionary StatementDescription
P260Do not breathe dust/fume/gas/mist/vapors/spray
P280Wear protective gloves/protective clothing/eye protection/face protection
P312Call a POISON CENTER or doctor/physician if you feel unwell

Appropriate laboratory safety equipment and procedures should be employed when working with this compound .

Structural Analogs and Related Compounds

Comparison with Related Compounds

Several structurally related compounds share similarities with 3-bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine, including:

CompoundCAS NumberSimilarity Features
3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine89810-01-5Differs in halogen (Cl vs. Br) and amine (monomethyl vs. dimethyl)
3-Bromo-5-(trifluoromethyl)pyridin-2-amine79456-30-7Lacks the N,N-dimethyl substitution
N-Methyl-5-(trifluoromethyl)pyridin-2-amine937602-15-8Lacks the bromine substituent and has only one methyl on nitrogen
5-(Trifluoromethyl)pyridin-2-amine74784-70-6Lacks both bromine and N-methyl substitutions

These structural analogs demonstrate the versatility of this scaffold and the potential for developing a library of related compounds with tuned properties .

Structure-Property Relationships

The modifications in the basic structure of these pyridine derivatives result in distinct changes to their physicochemical properties:

  • Replacement of bromine with chlorine typically decreases molecular weight while maintaining similar reactivity patterns

  • Variation in the amine substituent (primary, secondary, or tertiary) affects basicity, hydrogen bonding capability, and steric environment

  • The constant presence of the trifluoromethyl group across these analogs maintains certain common properties such as enhanced lipophilicity and metabolic stability

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